Synthesis of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea: An In-depth Technical Guide
Synthesis of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea: An In-depth Technical Guide
Introduction: The Significance of the Benzodioxepin Scaffold in Medicinal Chemistry
The 1,5-benzodioxepin moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational flexibility and ability to present substituents in a well-defined spatial arrangement have made it an attractive template for the design of ligands targeting a variety of biological targets. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including but not limited to, acting as muscarinic M3 receptor antagonists, COX-2 inhibitors, and α1-adrenoceptor antagonists.[1][2][3] The incorporation of a thiourea functional group onto the benzodioxepin framework is of particular interest, as thiourea derivatives are known to exhibit a wide range of bioactivities, including anticancer, antibacterial, and antiviral properties.[4][5][6] This guide provides a comprehensive technical overview of a robust synthetic route to (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea, a molecule of significant interest for further investigation in drug discovery programs.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea, points to the key precursor, 3,4-dihydro-2H-1,5-benzodioxepin-7-amine. The thiourea moiety can be readily introduced from the corresponding amine through several established methods. The synthesis of the amine precursor itself can be envisioned from the commercially available 3,4-dihydro-2H-1,5-benzodioxepin via a two-step sequence involving nitration followed by reduction.
Caption: Retrosynthetic pathway for (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea.
This strategic approach offers a clear and efficient pathway to the target compound, utilizing well-established and high-yielding chemical transformations.
PART 1: Synthesis of the Key Precursor: 3,4-dihydro-2H-1,5-benzodioxepin-7-amine
The synthesis of the crucial amine intermediate is achieved through a two-step process: electrophilic nitration of the aromatic ring of 3,4-dihydro-2H-1,5-benzodioxepin, followed by the reduction of the resulting nitro-analogue.
Step 1: Nitration of 3,4-dihydro-2H-1,5-benzodioxepin
The introduction of a nitro group at the 7-position of the benzodioxepin ring is a critical step. The electron-donating nature of the ether linkages directs the electrophilic substitution primarily to the para position.
Caption: Nitration of 3,4-dihydro-2H-1,5-benzodioxepin.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (20 mL) to 0-5 °C in an ice bath.
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Addition of Nitrating Agent: Slowly add fuming nitric acid (5 mL) to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
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Addition of Starting Material: Dissolve 3,4-dihydro-2H-1,5-benzodioxepin (10 g, 66.6 mmol) in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture. The temperature should be maintained between 0 and 5 °C throughout the addition.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
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Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepin is collected by vacuum filtration.
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Purification: Wash the crude product with cold water until the washings are neutral to litmus paper. Recrystallize the solid from ethanol to afford the pure nitro compound as a pale yellow solid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 7-nitro-3,4-dihydro-2H-1,5-benzodioxepin | C9H9NO4 | 195.17 | 78288-94-5[2] |
Step 2: Reduction of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepin
The nitro group is then reduced to the corresponding amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.
Caption: Reduction of the nitro group to an amine.
Experimental Protocol (Using SnCl2·2H2O):
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Reaction Setup: In a round-bottom flask, suspend 7-nitro-3,4-dihydro-2H-1,5-benzodioxepin (5 g, 25.6 mmol) in concentrated hydrochloric acid (50 mL).
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Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (28.9 g, 128 mmol) in concentrated hydrochloric acid (25 mL) portion-wise to the suspension with stirring.
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Reaction Conditions: Heat the reaction mixture at 60-70 °C for 1-2 hours. The reaction mixture should become a clear solution.
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Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Basify the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10-12.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-dihydro-2H-1,5-benzodioxepin-7-amine as a solid, which can be further purified by recrystallization from a suitable solvent system if necessary.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3,4-dihydro-2H-1,5-benzodioxepin-7-amine | C9H11NO2 | 165.19 | 175136-34-2[3] |
PART 2: Synthesis of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea
With the key amine precursor in hand, the final step involves the formation of the thiourea moiety. A common and effective method is the reaction of the amine with an isothiocyanate. In the absence of a commercially available isothiocyanate, a one-pot synthesis from the amine using carbon disulfide is a viable alternative.[1] For the synthesis of the unsubstituted thiourea, reaction with a thiocyanate salt under acidic conditions is a classical approach.
Caption: Synthesis of the target thiourea derivative.
Experimental Protocol (Using Ammonium Thiocyanate):
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Reaction Setup: Dissolve 3,4-dihydro-2H-1,5-benzodioxepin-7-amine (2 g, 12.1 mmol) in a mixture of water (20 mL) and concentrated hydrochloric acid (5 mL).
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Addition of Thiocyanate: Add ammonium thiocyanate (1.1 g, 14.5 mmol) to the solution and stir.
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Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
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Work-up: Cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.
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Purification: Wash the crude product with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to afford pure (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea | C10H12N2O2S | 224.28 | 1152526-78-7[7] |
Characterization Data
The structural elucidation of the synthesized compounds should be performed using standard analytical techniques:
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Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as N-H (amine and thiourea), C=S (thiourea), and C-O (ether).
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the compounds. The proton NMR spectrum of the final product is expected to show characteristic signals for the aromatic, dioxepin, and thiourea protons.
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Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.
Conclusion and Future Perspectives
This guide has detailed a reliable and efficient synthetic pathway for the preparation of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea. The methodology relies on well-established chemical transformations, ensuring high yields and purity of the final product. The synthesis of this novel benzodioxepin-thiourea derivative opens avenues for further investigation into its potential pharmacological activities. Given the known biological profiles of both the benzodioxepin and thiourea scaffolds, this compound represents a promising candidate for screening in various disease models, particularly in the areas of oncology and infectious diseases. Further derivatization of the thiourea moiety could also lead to a library of novel compounds with potentially enhanced biological activities.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2H-1,5-Benzodioxepin,3,4-dihydro-7-nitro-;78288-94-5 [axsyn.com]
- 3. 3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-AMINE | CAS 175136-34-2 [matrix-fine-chemicals.com]
- 4. 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-8-methyl-4H-chromen-4-one | C21H20O5 | CID 984133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | C10H12O3 | CID 2776393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1152526-78-7|(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)thiourea|BLD Pharm [bldpharm.com]
